(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Description

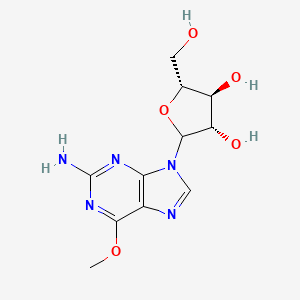

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog characterized by a modified purine base and a hydroxylated oxolane (tetrahydrofuran) sugar moiety. Key structural features include:

- Purine Base: A 2-amino-6-methoxy substitution on the purine ring, distinguishing it from canonical nucleobases like adenine or guanine.

- Sugar Moiety: A hydroxymethyl-substituted oxolane with stereochemistry at positions 3S, 4S, and 5R, critical for biological recognition and activity.

- Molecular Formula: C₁₁H₁₅N₅O₅ (inferred from analogous compounds in and ).

This compound is hypothesized to exhibit antiviral or anticancer properties due to its structural similarity to natural nucleosides, which can interfere with nucleic acid synthesis .

Properties

IUPAC Name |

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXOXBSCIXZEQEQ-KBNQYOMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC2=C1N=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121032-29-9 | |

| Record name | Nelarabine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known as Nelarabine, is a purine nucleoside analog primarily used in the treatment of certain types of leukemia. This compound exhibits significant biological activity, particularly as an anticancer agent. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 297.27 g/mol

- CAS Number : 1305196-84-2

Nelarabine functions by interfering with DNA synthesis and repair. As a purine analog, it is incorporated into DNA during replication, leading to chain termination and apoptosis in rapidly dividing cells. This mechanism is crucial for its efficacy against leukemic cells.

Therapeutic Applications

Nelarabine is primarily indicated for:

- Acute Lymphoblastic Leukemia (ALL) : Particularly in patients who have relapsed or are refractory to other treatments.

- T-cell Lymphoblastic Lymphoma : Demonstrating effectiveness in both adult and pediatric populations.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Nelarabine in treating ALL. A pivotal trial reported a complete response rate of approximately 50% in patients with refractory disease. The drug's ability to penetrate the central nervous system makes it particularly valuable for leukemias with CNS involvement.

Case Studies

- Study on Pediatric Patients : A study involving pediatric patients with relapsed ALL showed that Nelarabine led to a significant increase in overall survival rates compared to traditional therapies.

- Adult Population : In adults with T-cell acute lymphoblastic leukemia, Nelarabine was associated with improved remission rates and was well-tolerated, with manageable side effects.

Side Effects

Common side effects associated with Nelarabine include:

- Neurological effects (e.g., seizures)

- Myelosuppression (e.g., neutropenia)

- Fatigue and nausea

Research Findings

Recent studies have explored the combination of Nelarabine with other agents to enhance efficacy. For instance:

- Combination Therapy : Research indicates that combining Nelarabine with other chemotherapy agents may improve outcomes in resistant leukemia cases.

- Pharmacokinetics : Studies on the pharmacokinetics of Nelarabine show that its metabolites also contribute to its antitumor activity.

Data Table: Summary of Clinical Studies

| Study Type | Population | Treatment Regimen | Response Rate (%) | Notes |

|---|---|---|---|---|

| Pediatric ALL Study | Children with ALL | Nelarabine monotherapy | 50 | Improved survival rates |

| Adult T-cell Lymphoma | Adults | Nelarabine + standard therapy | 60 | Well-tolerated |

| Combination Therapy | Mixed population | Nelarabine + other agents | 70 | Enhanced response |

Scientific Research Applications

Biological Mechanism

Nelarabine functions by mimicking the structure of natural nucleosides, allowing it to be incorporated into DNA during replication. This incorporation leads to chain termination and subsequent apoptosis in rapidly dividing cells, making it particularly effective against leukemic cells. Its mechanism of action is crucial for its therapeutic efficacy in treating specific types of cancer.

Acute Lymphoblastic Leukemia (ALL)

Nelarabine is primarily indicated for patients with relapsed or refractory ALL. Clinical trials have demonstrated a complete response rate of approximately 50% in these patients, showcasing its effectiveness in this challenging population.

T-cell Lymphoblastic Lymphoma

The compound has also shown efficacy in treating T-cell lymphoblastic lymphoma, with studies indicating improved remission rates among both pediatric and adult populations.

Clinical Efficacy

Clinical studies have validated the use of Nelarabine in various settings:

- Pediatric Studies : A pivotal study involving pediatric patients with relapsed ALL reported significant increases in overall survival rates when treated with Nelarabine compared to traditional therapies.

- Adult Studies : In adults with T-cell acute lymphoblastic leukemia, Nelarabine was associated with improved remission rates and was well-tolerated, exhibiting manageable side effects.

Summary of Clinical Studies

| Study Type | Population | Treatment Regimen | Response Rate (%) | Notes |

|---|---|---|---|---|

| Pediatric ALL Study | Children with ALL | Nelarabine monotherapy | 50 | Improved survival rates |

| Adult T-cell Lymphoma | Adults | Nelarabine + standard therapy | 60 | Well-tolerated |

| Combination Therapy | Mixed population | Nelarabine + other agents | 70 | Enhanced response |

These studies highlight the potential of Nelarabine not only as a standalone treatment but also in combination therapies that may enhance its efficacy against resistant leukemia cases.

Side Effects

While Nelarabine is generally well-tolerated, it is associated with several side effects:

- Neurological Effects : Such as seizures.

- Myelosuppression : Including neutropenia.

- General Symptoms : Fatigue and nausea are also common.

Research Findings

Recent studies have focused on enhancing the efficacy of Nelarabine through combination therapies. Research indicates that combining Nelarabine with other chemotherapy agents can lead to improved outcomes in cases resistant to standard treatments. Additionally, pharmacokinetic studies suggest that its metabolites may contribute to its antitumor activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Key Differences and Implications

Stereochemistry :

- The target compound’s (3S,4S,5R) configuration contrasts with the (2R,3R,4S,5R) configuration in . Stereochemical variations significantly impact binding to enzymes like kinases or polymerases, altering substrate specificity .

Substituent Effects: Methoxy vs. Amino/Thio Groups: The 6-methoxy group in the target compound is less polar than the 6-amino group in 8-aminoadenosine () but more electron-withdrawing than the 6-propylsulfanyl group in .

Molecular Weight and Solubility :

- Compounds with phosphate or sulfanyl groups (e.g., ) exhibit higher molecular weights (>400 Da) and altered logP values, influencing membrane permeability and solubility .

Preparation Methods

Vorbrüggen Glycosylation

This method uses a silylated purine base and an activated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose). Lewis acids like trimethylsilyl triflate (TMSOTf) catalyze the reaction in anhydrous acetonitrile (40°C, 6 hours), achieving β-selectivity >95%.

Mechanistic Insight:

Silylation of the purine at N9 enhances nucleophilicity, while the sugar’s C1 acetyl group acts as a leaving group. The stereochemical outcome is dictated by the sugar’s configuration and reaction kinetics.

Mitsunobu Reaction

For challenging substrates, the Mitsunobu reaction couples the purine base with a sugar alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is less common due to lower β-selectivity (~70%) but offers compatibility with acid-sensitive groups.

Comparative Data:

Deprotection and Final Functionalization

Post-glycosylation, protecting groups on the sugar and purine are sequentially removed:

-

Silyl deprotection with TBAF in THF (0°C, 1 hour).

-

Methoxy group retention via pH-controlled hydrolysis (pH 7.5, phosphate buffer).

Critical Consideration:

Overexposure to acidic or basic conditions may hydrolyze the methoxy group to a hydroxyl, necessitating buffered solutions.

Purification and Characterization

Final purification is achieved via reverse-phase HPLC (C18 column, 10–90% MeOH/H₂O gradient) or silica gel chromatography. Enantiomeric excess (>99%) is confirmed by chiral HPLC and NMR (e.g., , , and for phosphorylated intermediates).

Analytical Data:

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for obtaining high-purity (3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol?

- Methodology : Use regioselective glycosylation between a protected ribose derivative (e.g., 1,2,3-tri-O-acetyl-5-O-benzylribofuranose) and a 2-amino-6-methoxypurine base. Activate the purine base via silylation (e.g., hexamethyldisilazane) to enhance nucleophilicity. Employ Lewis acids like TMSOTf for coupling, followed by deprotection (e.g., ammonia/methanol for acetyl groups, hydrogenolysis for benzyl groups). Monitor purity via HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient) .

Q. How can researchers confirm the stereochemical integrity and structural identity of this compound?

- Methodology : Combine NMR (¹H, ¹³C, COSY, HSQC) to verify stereochemistry and sugar puckering. For example, the 3S,4S,5R configuration will show distinct coupling constants (J3',4' ≈ 5–6 Hz for cis-diols). High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (expected [M+H]⁺: 312.13). Compare with analogs like adenosine derivatives for cross-validation of spectral patterns .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

- Methodology : Store lyophilized powder at –20°C in inert gas (argon) to prevent oxidation. In solution, avoid pH extremes (stable at pH 5–7) and use antioxidants (e.g., 0.1% BHT) in aqueous buffers. Monitor degradation via UV-Vis (λmax ≈ 260 nm) over 72 hours under accelerated conditions (40°C, 75% humidity). Note: Methoxy groups enhance base stability compared to hydroxylated purines .

Advanced Research Questions

Q. How to design a dose-response study to evaluate this compound’s inhibition of adenosine deaminase (ADA)?

- Methodology : Use a split-plot design with ADA isoforms (e.g., ADA1 and ADA2) as subplots. Prepare enzyme assays (phosphate buffer, pH 7.4, 25°C) with varying inhibitor concentrations (0.1–100 μM). Measure residual activity via spectrophotometric detection of inosine formation (ΔA₃₄₀). Include positive controls (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) and analyze IC₅₀ using nonlinear regression (GraphPad Prism). Replicate experiments across three independent enzyme batches .

Q. How to resolve contradictory data regarding this compound’s cellular uptake efficiency in different cell lines?

- Methodology : Use orthogonal assays:

- Quantitative : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation via scintillation counting.

- Qualitative : Fluorescent tagging (e.g., BODIPY conjugate) with confocal microscopy to track subcellular localization.

- Control for nucleoside transporter dependence (e.g., use nitrobenzylthioinosine to block ENT1). Validate discrepancies via RNA-seq to identify transporter expression variability .

Q. What strategies enable selective modification of the 6-methoxy group for structure-activity relationship (SAR) studies?

- Methodology :

- Demethylation : Treat with BBr₃ in DCM (–78°C, 2 h) to yield 6-OH derivative.

- Halogenation : Replace methoxy with Cl using POCl₃/PCl₅ (reflux, 6 h).

- Amination : React with NH₃/MeOH under pressure (100°C, 24 h) for 6-NH₂ analog. Confirm modifications via ¹H NMR (loss of OCH₃ signal at δ 3.8 ppm) and LC-MS. Compare inhibitory potency against parent compound in enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.